molecular formula C25H38O5 B13849987 [(1S,3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate

[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate

Cat. No.: B13849987
M. Wt: 424.6 g/mol
InChI Key: RYMZZMVNJRMUDD-TWOXKWGYSA-N
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Description

[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate is a complex organic compound with a unique structure. This compound is characterized by its hexahydronaphthalene core, which is substituted with various functional groups, including a hydroxy-oxooxane moiety and trideuteriomethyl groups. The presence of deuterium atoms in the structure makes it particularly interesting for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate involves multiple steps The starting materials typically include a hexahydronaphthalene derivative and a hydroxy-oxooxane precursor The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization, distillation, and chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The deuterium atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield a secondary alcohol.

Scientific Research Applications

[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a tracer in metabolic studies due to the presence of deuterium.

    Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of [(1S,3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of deuterium atoms can influence the compound’s metabolic stability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    [(1S,3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] butanoate: Similar structure but lacks deuterium atoms.

    [(1S,3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(methyl)butanoate: Similar structure but with methyl groups instead of trideuteriomethyl groups.

Uniqueness

The uniqueness of [(1S,3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate lies in the presence of deuterium atoms, which can significantly alter its chemical and biological properties. This makes it a valuable compound for research in various fields, including drug development and metabolic studies.

Properties

Molecular Formula

C25H38O5

Molecular Weight

424.6 g/mol

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate

InChI

InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18-,19-,20-,21-,23-/m0/s1/i4D3,5D3

InChI Key

RYMZZMVNJRMUDD-TWOXKWGYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H]3C[C@@H](CC(=O)O3)O)C)C([2H])([2H])[2H]

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Origin of Product

United States

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